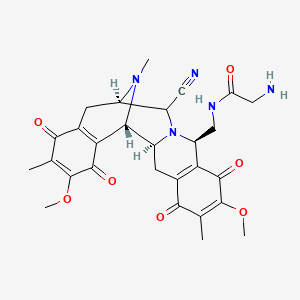

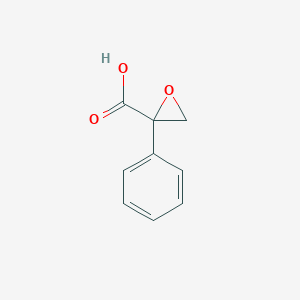

![molecular formula C26H58ClNO3Si B1195673 Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammoniumchlorid CAS No. 27668-52-6](/img/structure/B1195673.png)

Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammoniumchlorid

Übersicht

Beschreibung

Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride is a quaternary ammonium compound with the chemical formula C26H58ClNO3Si . It is commonly used as a silane coupling agent and has applications in various fields due to its antimicrobial properties. This compound is known for its ability to form a stable bond with both organic and inorganic materials, making it valuable in the production of antimicrobial coatings and sealants .

Wissenschaftliche Forschungsanwendungen

Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride has a wide range of applications in scientific research, including:

Antimicrobial Coatings: Used to create surfaces that resist microbial growth, making it valuable in medical and industrial settings.

Textile Industry: Incorporated into fabrics to provide antimicrobial properties.

Nanotechnology: Utilized in the functionalization of nanoparticles for various applications, including drug delivery and biosensing.

Battery Technology: Employed in the modification of membranes for use in zinc-air batteries.

Wirkmechanismus

Target of Action

Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride, also known as DMOAP, is a type of organosilane that acts as a cationic surface-active agent . Its primary targets are the surfaces it comes into contact with, including various materials and biological membranes .

Mode of Action

DMOAP interacts with its targets by forming an oil-soluble solution that can act as an emulsion stabilizer . This interaction results in changes to the surface properties of the material or biological membrane, such as increased hydrophobicity and stability .

Result of Action

The molecular and cellular effects of DMOAP’s action primarily involve changes to the properties and behaviors of surfaces and interfaces. For example, in the context of emulsion stabilization, DMOAP can prevent the coalescence of oil droplets, thereby maintaining the stability and integrity of the emulsion .

Action Environment

The action, efficacy, and stability of DMOAP can be influenced by various environmental factors. For instance, its ability to form an oil-soluble solution and act as an emulsion stabilizer may be affected by factors such as temperature, pH, and the presence of other substances . Furthermore, DMOAP is sensitive to moisture and should be stored in a cool, dry place away from oxidizing agents .

Biochemische Analyse

Biochemical Properties

In particular, Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride has been shown to interact with enzymes involved in the synthesis and degradation of silica-based materials. These interactions can enhance the stability and functionality of the modified materials, making them suitable for use in various biochemical applications .

Cellular Effects

Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride has notable effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in the synthesis of extracellular matrix components, leading to changes in cell adhesion and migration .

Additionally, Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride can impact cellular metabolism by interacting with enzymes involved in metabolic pathways. This can result in changes in the levels of key metabolites, affecting overall cellular function and viability .

Molecular Mechanism

The mechanism of action of Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride involves several molecular interactions. At the molecular level, it binds to biomolecules through its silane and ammonium groups. The silane group forms covalent bonds with hydroxyl groups on the surface of silica and other materials, while the ammonium group interacts electrostatically with negatively charged biomolecules .

These interactions can lead to enzyme inhibition or activation, depending on the specific biomolecule involved. For example, Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride has been shown to inhibit the activity of certain enzymes involved in the degradation of silica-based materials, thereby enhancing the stability of the modified materials .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. This degradation can lead to a decrease in its effectiveness and changes in its interactions with biomolecules .

Long-term studies have shown that Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride can have lasting effects on cellular function, particularly in terms of cell adhesion and migration. These effects are likely due to its impact on the expression of genes involved in the synthesis of extracellular matrix components .

Dosage Effects in Animal Models

The effects of Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride vary with different dosages in animal models. At low doses, the compound can enhance the stability and functionality of silica-based materials without causing significant adverse effects. At high doses, it can cause toxicity and adverse effects, including damage to organs and tissues .

Threshold effects have been observed, where the compound exhibits beneficial effects at low doses but becomes toxic at higher doses. These findings highlight the importance of careful dosage control when using Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride in biochemical applications .

Metabolic Pathways

Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. It can affect the metabolic flux and levels of key metabolites, leading to changes in cellular function and viability .

For example, the compound has been shown to interact with enzymes involved in the synthesis and degradation of silica-based materials, affecting the overall metabolic balance within cells. These interactions can enhance the stability and functionality of the modified materials, making them suitable for use in various biochemical applications .

Transport and Distribution

Within cells and tissues, Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation within specific cellular compartments .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride typically involves the reaction of dimethyloctadecylamine with 3-chloropropyltrimethoxysilane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps are as follows :

Reaction of Dimethyloctadecylamine with 3-Chloropropyltrimethoxysilane: This step involves mixing the two reactants in a suitable solvent, such as methanol, and heating the mixture to facilitate the reaction.

Purification: The reaction mixture is then purified to remove any unreacted starting materials and by-products. This is typically done using techniques such as filtration and distillation.

Industrial Production Methods

In industrial settings, the production of Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride is scaled up using large reactors and automated systems to ensure consistent quality and yield. The process involves similar steps as the laboratory synthesis but is optimized for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride undergoes several types of chemical reactions, including:

Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanol groups.

Common Reagents and Conditions

Hydrolysis: Typically carried out in the presence of water or moisture.

Condensation: Often facilitated by heating or the presence of catalysts.

Major Products Formed

Silanol Groups: Formed during hydrolysis.

Siloxane Bonds: Formed during condensation, contributing to the compound’s ability to bond with various substrates.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Octadecyltrimethylammonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.

Dimethyldioctadecylammonium bromide: Used in similar applications but differs in its chemical structure and specific properties.

Uniqueness

Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride is unique due to its silane functionality, which allows it to form stable bonds with both organic and inorganic materials. This property enhances its effectiveness as a coupling agent and broadens its range of applications compared to other quaternary ammonium compounds .

Eigenschaften

IUPAC Name |

dimethyl-octadecyl-(3-trimethoxysilylpropyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H58NO3Si.ClH/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-27(2,3)25-23-26-31(28-4,29-5)30-6;/h7-26H2,1-6H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSFMFXQNYPNYGG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[N+](C)(C)CCC[Si](OC)(OC)OC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H58ClNO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4035542 | |

| Record name | N,N-Dimethyl-N-(3-(trimethoxysilyl)propyl) octadecan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4035542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Light yellow to off-white liquid; [Reference #1] | |

| Record name | 1-Octadecanaminium, N,N-dimethyl-N-[3-(trimethoxysilyl)propyl]-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(Trimethoxysilyl)propyl dimethyl octadecyl ammonium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19950 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

15 °C | |

| Record name | 3-(Trimethoxysilyl)propyl dimethyl octadecyl ammonium chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8296 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pale yellow to off white light brown liquid | |

CAS No. |

27668-52-6 | |

| Record name | Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27668-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Trimethoxysilyl)propyldimethyloctadecylammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027668526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Octadecanaminium, N,N-dimethyl-N-[3-(trimethoxysilyl)propyl]-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Dimethyl-N-(3-(trimethoxysilyl)propyl) octadecan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4035542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.163 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYLOCTADECYL(3-(TRIMETHOXYSILYL)PROPYL)AMMONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IQ36O85WQ4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-(Trimethoxysilyl)propyl dimethyl octadecyl ammonium chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8296 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of DMOAP?

A1: The molecular formula of DMOAP is C26H58ClNO3Si, and its molecular weight is 496.3 g/mol.

Q2: Is there any spectroscopic data available for DMOAP?

A2: While specific spectroscopic data isn't provided in the papers, researchers commonly employ techniques like Fourier-transform infrared spectroscopy (FTIR) [, , ], X-ray photoelectron spectroscopy (XPS) [], and ellipsometry [, ] to characterize DMOAP films and confirm successful surface modifications.

Q3: What is the stability of DMOAP under biological conditions?

A3: DMOAP layers exhibit instability under biological conditions. Research indicates that while DMOAP layers adsorbed onto titania substrates are less stable than octadecylphosphonic acid (ODPA) layers, they degrade significantly under biological testing conditions. []

Q4: Does heat treatment affect DMOAP layers?

A4: Yes, heat treatment significantly impacts the stability of DMOAP layers, often leading to degradation. []

Q5: How does DMOAP interact with different substrates?

A5: DMOAP interacts differently with various substrates. For example, DMOAP forms smoother films on indium tin oxide (ITO) coated glass substrates compared to bare glass substrates. [] The drying temperature during the DMOAP deposition also plays a significant role in its molecular organization on ITO substrates. []

Q6: Can DMOAP be used with liquid crystals?

A6: Yes, DMOAP is frequently used in liquid crystal (LC) applications. It functions as an alignment layer by inducing homeotropic alignment of LC molecules on surfaces. [, , , , , , , , , , , , , , , , , , ]

Q7: How is DMOAP used in biosensing applications?

A7: DMOAP is widely employed in liquid crystal (LC)-based biosensors. The hydrophobic alkyl chains of DMOAP promote homeotropic alignment of LC molecules, leading to a dark optical appearance under polarized light. This alignment is disrupted upon the binding of target analytes to the modified surface, resulting in a detectable optical signal change. [, , , , , , , , , , , , , , , , ]

Q8: What types of biomolecules can be detected using DMOAP-modified surfaces?

A8: DMOAP-modified surfaces have been successfully employed for detecting various biomolecules, including proteins like bovine serum albumin (BSA) [, , , ], cortisol [], and cancer biomarkers like CA125 [, ], as well as small molecules like amoxicillin [] and sulfadimethoxine [].

Q9: How can the sensitivity of DMOAP-based biosensors be enhanced?

A9: Several strategies can enhance the sensitivity of DMOAP-based biosensors. These include using LCs with larger birefringence [, ], optimizing the thickness of the LC film [], and modifying the DMOAP layer with UV irradiation to enhance biomolecule binding affinity. []

Q10: Can DMOAP-based biosensors be used for quantitative analysis?

A10: Yes, quantitative analysis is achievable with DMOAP-based biosensors. The extent of the optical signal change, such as the length of a bright LC image in a capillary, can be correlated to the analyte concentration. []

Q11: Are there any other applications of DMOAP beyond biosensing?

A11: Yes, DMOAP finds applications in various fields beyond biosensing. These include:

- Surface Modification: DMOAP is used to modify the surface properties of materials, particularly for enhancing hydrophobicity. [, , , ]

- Solar Cells: DMOAP acts as a dopant for electron transport layers in perovskite solar cells, improving their efficiency and stability by preventing undesirable reactions and ensuring uniform film coverage. []

- Nanoparticle Synthesis: DMOAP serves as a structure-directing agent in the synthesis of hierarchical ZSM-12 nanolayers, impacting their morphology and pore structure. []

Q12: How does DMOAP influence the performance of perovskite solar cells?

A12: DMOAP, when used as a dopant for PC61BM in perovskite solar cells, can significantly enhance device performance. It facilitates moisture cross-linking, leading to uniform film coverage of PC61BM on perovskite layers, thus improving the device's stability. []

Q13: What are the limitations of DMOAP?

A13: Despite its versatile applications, DMOAP has limitations:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

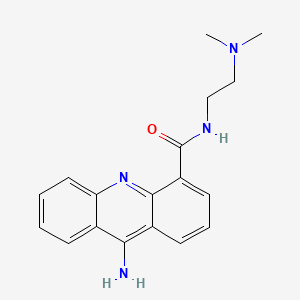

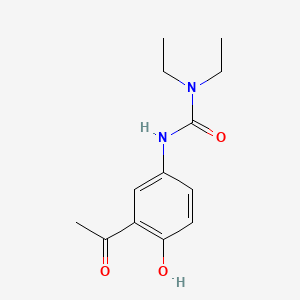

![ethanaminium, 2-[[(dodecyloxy)hydroxyphosphinyl]oxy]-N,N,N-trimethyl-, inner salt](/img/structure/B1195590.png)